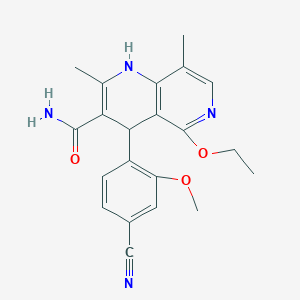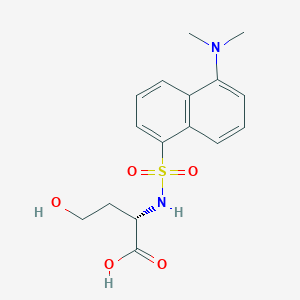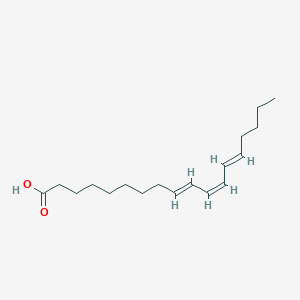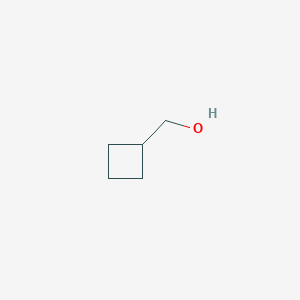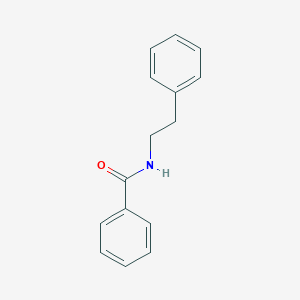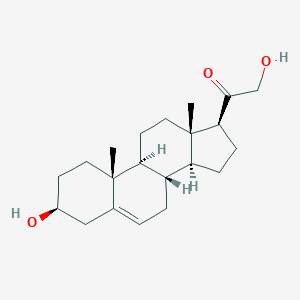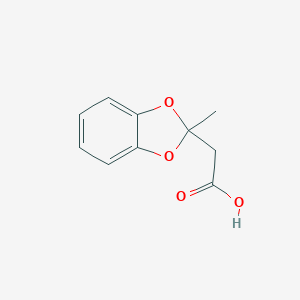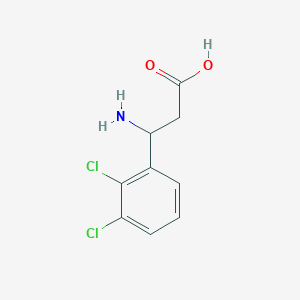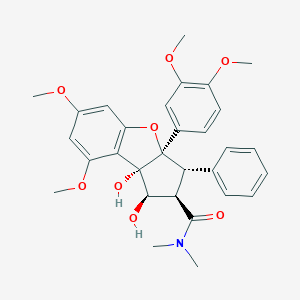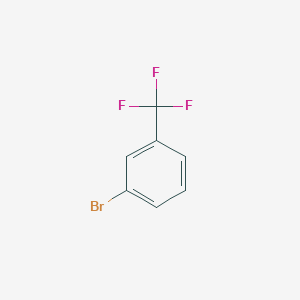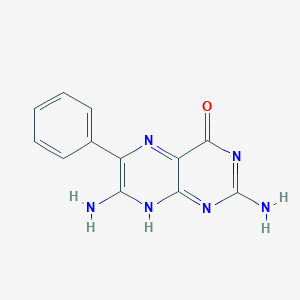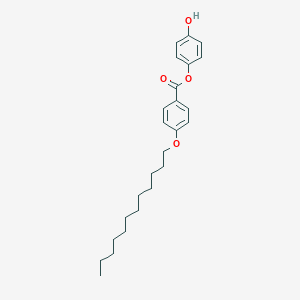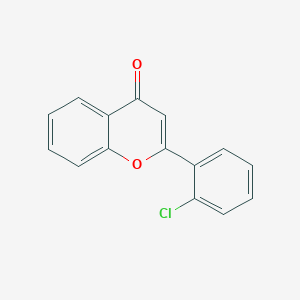
2'-Chloroflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroflavone is a synthetic flavone compound that has been of great interest to researchers due to its potential applications in scientific research. It is a derivative of flavone, which is a natural compound found in many plants. 2-Chloroflavone is synthesized using a specific method and has been shown to have various biochemical and physiological effects, making it an important tool for scientific research.
Mécanisme D'action
2-Chloroflavone exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling. Additionally, 2-Chloroflavone has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
2-Chloroflavone has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of various enzymes and signaling pathways involved in inflammation. It has also been shown to have antiviral properties, inhibiting the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloroflavone in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. It also has anticancer and antiviral properties, making it a potential therapeutic agent. However, the limitations of using 2-Chloroflavone in lab experiments include its potential toxicity and the need for careful handling due to its synthesis method.
Orientations Futures
There are many potential future directions for research involving 2-Chloroflavone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to explore its mechanism of action in more detail, including its effects on various enzymes and signaling pathways. Additionally, further research could be done to investigate the potential side effects and toxicity of 2-Chloroflavone.
Méthodes De Synthèse
The synthesis of 2-Chloroflavone involves the reaction of 2-hydroxyflavone with thionyl chloride and hydrogen chloride gas. The reaction takes place under specific conditions and requires careful handling of the reactants. The resulting compound is purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Chloroflavone has been extensively used in scientific research due to its ability to inhibit various enzymes and signaling pathways. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. It has also been used as a tool to study the mechanisms of various diseases, including cancer and viral infections.
Propriétés
Numéro CAS |
116115-48-1 |
|---|---|
Nom du produit |
2'-Chloroflavone |
Formule moléculaire |
C15H9ClO2 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
Clé InChI |
BSMFMHNXXKRTHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |
Autres numéros CAS |
116115-48-1 |
Synonymes |
2'-chloroflavone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)
dimethyl-](/img/structure/B45161.png)
